

# Comparing Clinical Endpoints for Danicopan and Approved Therapies in Geographic Atrophy

Author: BenchChem Technical Support Team. Date: December 2025



Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD), is characterized by the progressive and irreversible loss of retinal cells, leading to a decline in vision. The development of therapies to slow GA progression has centered on modulating the complement system, a key part of the immune system implicated in the disease's pathogenesis.[1] This guide compares the clinical trial endpoints for **Danicopan**, an investigational oral Factor D inhibitor, with those of the two FDA-approved intravitreal treatments, Syfovre™ (pegcetacoplan), a C3 inhibitor, and Izervay™ (avacincaptad pegol), a C5 inhibitor.

**Danicopan** is a small-molecule that selectively inhibits Factor D, a critical enzyme in the alternative complement pathway.[2][3] By blocking this pathway at a proximal step, **Danicopan** aims to reduce the downstream inflammation and cell damage that drives GA.[2] Currently, **Danicopan** is in a Phase 2 clinical trial to evaluate its safety, efficacy, and optimal dosage for treating GA, with expected completion in late 2025.[4][5]

## **Comparative Analysis of Clinical Trial Endpoints**

The primary goal in recent GA clinical trials has shifted from demonstrating an improvement in visual acuity—which often declines only in late stages—to slowing the anatomical progression of the disease.[6] The rate of GA lesion growth, measured by fundus autofluorescence (FAF), has become the accepted primary endpoint by regulatory bodies like the FDA.[6][7]

Below is a comparison of the key clinical endpoints used in the pivotal trials for **Danicopan**, Syfovre<sup> $\mathsf{TM}$ </sup>, and Izervay<sup> $\mathsf{TM}$ </sup>.



| Endpoint Category                  | Danicopan<br>(ALXN2040-GA-201<br>- Phase 2)[8]                                                                                               | Syfovre™<br>(Pegcetacoplan)<br>(OAKS & DERBY -<br>Phase 3)[9][10]                                                                                                                       | Izervay™ (Avacincaptad Pegol) (GATHER1 & GATHER2 - Phase 3)[11][12]                                         |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Primary Endpoint                   | Change from Baseline<br>in the Square Root<br>Transformed GA<br>Lesion Area at Week<br>104                                                   | Change from Baseline<br>in the Total Area of GA<br>Lesions at Month 12                                                                                                                  | Mean Rate of Change<br>(Slope) in GA Area<br>from Baseline to<br>Month 12                                   |
| Measurement Method                 | Fundus Autofluorescence (FAF)                                                                                                                | Fundus Autofluorescence (FAF)                                                                                                                                                           | Fundus Autofluorescence (FAF)                                                                               |
| Key Secondary<br>Endpoints         | - Change in Best-<br>Corrected Visual<br>Acuity (BCVA) -<br>Change in Low<br>Luminance Visual<br>Acuity (LLVA) - Rate<br>of GA Lesion Growth | - Change in Normal Luminance Best- Corrected Visual Acuity (BCVA) - Change in Reading Speed - Change in Functional Reading Independence Index - Change in Microperimetry (OAKS only)[9] | - Reduction in risk of vision loss[11]                                                                      |
| Key Efficacy Outcome<br>(vs. Sham) | Data forthcoming                                                                                                                             | OAKS (24 Months): - 22% reduction (monthly) - 18% reduction (every- other-month) DERBY (24 Months): - 19% reduction (monthly) - 16% reduction (every- other-month)[9]                   | GATHER1 (12 Months): - 35% reduction in growth rate GATHER2 (12 Months): - 18% reduction in growth rate[11] |



## **Experimental Protocols**

Standardized methodologies are crucial for ensuring the reliability of clinical trial data. The primary methods for assessing the endpoints listed above are detailed below.

### **Measurement of Geographic Atrophy Lesion Area**

The accepted standard for quantifying GA lesion area in clinical trials is Fundus Autofluorescence (FAF) imaging.[13][14]

- Principle: FAF imaging detects the signal from lipofuscin, a fluorescent pigment within retinal pigment epithelium (RPE) cells. Healthy RPE cells produce a characteristic autofluorescent signal. In GA, the atrophy and death of RPE cells lead to a loss of lipofuscin, creating distinct, dark (hypoautofluorescent) areas that can be precisely measured.[15]
- Image Acquisition: Images are captured using a confocal scanning laser ophthalmoscope (cSLO), typically with an excitation wavelength of 488 nm (blue light).[15][16] High-resolution, 30° x 30° images centered on the fovea are standard.[15]
- Analysis: Specialized software is used for semi-automated or manual delineation of the GA lesion borders.[15] The software calculates the total area of the hypoautofluorescent regions in square millimeters (mm²). To minimize variability, images are often analyzed at a central reading center by trained graders who are masked to treatment assignments.[9] The change in this area is tracked over time (e.g., at baseline, 6 months, and 12 months) to calculate the rate of lesion growth.[11][12]

#### **Measurement of Visual Function**

Best-Corrected Visual Acuity (BCVA) remains a critical functional endpoint in ophthalmology trials, though it is typically a secondary endpoint in GA studies.[14][17]

- Principle: BCVA measures the best possible vision a person can achieve with corrective lenses, providing a standardized assessment of central visual function.[18][19]
- Protocol (ETDRS): The Early Treatment Diabetic Retinopathy Study (ETDRS) protocol is the gold standard for measuring visual acuity in clinical research.[17]



- Chart: A standardized, logarithmically scaled chart (logMAR chart) is used, where each row has five letters and the progression of letter size between rows is consistent.[17]
- Procedure: Testing is conducted at a standardized distance, typically 4 meters, in a room
  with controlled lighting.[20] Patients read down the chart, and the score is calculated
  based on the total number of letters read correctly.[20][21] This method is more precise
  and reproducible than standard Snellen charts used in clinical practice.[17]

#### **Visualizations**

## **Mechanism of Action: Complement Pathway Inhibition**

The complement system is a cascade of proteins that, when overactivated, contributes to the inflammation and cell death seen in GA.[4] **Danicopan**, Syfovre<sup>TM</sup>, and Izervay<sup>TM</sup> each target different points in this cascade.





Click to download full resolution via product page

Caption: Mechanism of complement inhibitors in Geographic Atrophy.



## Generalized Workflow for a Geographic Atrophy Clinical Trial

This diagram illustrates the typical patient journey and data collection points in a GA clinical trial, highlighting where key endpoints are assessed.





Click to download full resolution via product page

Caption: Typical workflow of a clinical trial for Geographic Atrophy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New Drugs Show Promise for Treating Geographic Atrophy [brightfocus.org]
- 2. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 3. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Inhibition for Geographic Atrophy | Retinal Physician [retinalphysician.com]
- 5. ceruleaclinicaltrials.org.au [ceruleaclinicaltrials.org.au]
- 6. Drug Approval for the Treatment of Geographic Atrophy: How We Got Here and Where We Need to Go PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edridge Green Lecture 2022—demystifying clinical trials and regulatory approvals in drug development PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pegcetacoplan for the treatment of geographic atrophy secondary to age-related macular degeneration (OAKS and DERBY): two multicentre, randomised, double-masked, shamcontrolled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caresource.com [caresource.com]
- 11. IVERIC bio's drug meets endpoint in geographic atrophy trials [clinicaltrialsarena.com]
- 12. IZERVAY™ (avacincaptad pegol intravitreal solution) Showed Increased Benefit in Reducing Geographic Atrophy Progression Over Time and Consistent Long-Term Safety [prnewswire.com]
- 13. Report From the NEI/FDA Endpoints Workshop on Age-Related Macular Degeneration and Inherited Retinal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. Manual Versus Semi-Automated Measurement of Geographic Atrophy Area in Eyes With Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]



- 17. meritoro.com [meritoro.com]
- 18. eyeknow.co.uk [eyeknow.co.uk]
- 19. A Comprehensive Guide to Understanding Corrected Visual Acuity (BCVA) [lindushealth.com]
- 20. nictu.hscni.net [nictu.hscni.net]
- 21. How to Interpret Clinical Trial Outcomes [reviewofophthalmology.com]
- To cite this document: BenchChem. [Comparing Clinical Endpoints for Danicopan and Approved Therapies in Geographic Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606937#clinical-endpoints-for-evaluating-danicopan-efficacy-in-geographic-atrophy-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com